6-(4-Aminopiperidin-1-yl)pyridine-3-carbonitrile
Description
Contextual Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Chemical Biology
The pyridine and piperidine rings are among the most prevalent heterocyclic structures in medicinal chemistry and drug discovery. researchgate.netdntb.gov.uanih.gov Their widespread presence in both natural products and synthetic drugs underscores their importance in interacting with biological targets. nih.govresearchgate.net
Pyridine , a six-membered aromatic heterocycle, is a key component in numerous pharmaceuticals due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the compound's solubility and interaction with protein residues. This versatility has led to the incorporation of the pyridine scaffold in a wide array of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs. nih.gov
Piperidine , a saturated six-membered nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry. researchgate.netnih.govresearchgate.net Its flexible, chair-like conformation allows for the precise spatial orientation of substituents, which is crucial for optimal binding to biological targets. nih.gov The basic nitrogen atom of the piperidine ring is often involved in key salt-bridge interactions with acidic residues in proteins. The piperidine motif is found in a vast number of approved drugs, highlighting its utility in developing agents that target the central nervous system, as well as those with cardiovascular and analgesic properties. researchgate.netresearchgate.net
The combination of these two scaffolds into a single molecule, as seen in 6-(4-Aminopiperidin-1-yl)pyridine-3-carbonitrile, creates a "hybrid" structure with the potential for multifaceted biological interactions.
Overview of the Chemical Compound's Structural Features
Core Components:
Pyridine Ring: This aromatic ring is substituted at the 6-position with the aminopiperidinyl group and at the 3-position with a carbonitrile group. The electron-withdrawing nature of the nitrogen atom and the cyano group influences the electron density of the ring, which can affect its reactivity and interactions with biological macromolecules.
Piperidine Ring: This saturated heterocycle is attached to the pyridine ring via its nitrogen atom at the 1-position. The key feature of this ring is the amino group at the 4-position.
Carbonitrile Group (-CN): Also known as a nitrile group, this functional group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. In medicinal chemistry, the nitrile group can also serve as a bioisostere for other functional groups and can be involved in covalent interactions with certain enzyme targets.
Amino Group (-NH2): The primary amine on the piperidine ring is a basic functional group that will be protonated at physiological pH. This positive charge can be critical for forming ionic interactions with negatively charged residues in protein binding pockets.
The linkage of the piperidine nitrogen to the C-6 position of the pyridine ring and the presence of the cyano group at the C-3 position create a specific electronic and steric profile that can be fine-tuned through further chemical modifications.
Interactive Data Table: Key Structural Features
| Feature | Description | Potential Role in Biological Activity |
| Pyridine Ring | Aromatic heterocycle | Hydrogen bonding, π-π stacking, metabolic stability |
| Piperidine Ring | Saturated heterocycle | Conformational flexibility, scaffold for substituent orientation |
| Carbonitrile Group | Electron-withdrawing group | Hydrogen bond acceptor, potential for covalent interactions |
| Amino Group | Basic functional group | Forms ionic interactions, hydrogen bond donor |
Scope of Academic Research on the Chemical Compound and Analogues
While dedicated peer-reviewed publications on the synthesis, characterization, and biological activity of this compound are limited, the broader class of aminopiperidinyl pyridine derivatives has been explored in various therapeutic contexts. The research on analogues provides valuable insights into the potential applications of the title compound.
A significant area of investigation for compounds with similar structural motifs is in the development of Janus kinase (JAK) inhibitors . JAKs are a family of enzymes that play a crucial role in cell signaling pathways that are often dysregulated in inflammatory diseases and cancers. Several patented compounds and research programs have focused on pyridine-piperidine hybrids as potential JAK inhibitors.
Research into structurally related compounds has also revealed potential applications in other areas. For instance, derivatives of 2-aminopyridine-3-carbonitrile have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Furthermore, various substituted pyridines and piperidines have been investigated for their activity against a range of biological targets, including enzymes and receptors involved in neurological disorders.
The following tables summarize the biological activities of some representative analogues of this compound, highlighting the therapeutic potential of this chemical scaffold.
Interactive Data Table: Biological Activity of Selected Analogues
| Analogue Structure | Target/Activity | Therapeutic Area |
| Substituted 2-aminopyridine-3-carbonitriles | Anti-inflammatory, Antimicrobial | Inflammation, Infectious Diseases |
| Pyridine-piperidine hybrids | Janus Kinase (JAK) inhibition | Autoimmune Diseases, Cancer |
| Aminopiperidine derivatives | Antifungal | Infectious Diseases |
| Substituted Nicotinonitriles | Anticancer | Oncology |
Interactive Data Table: Detailed Research Findings on Analogues
| Compound Class | Specific Finding |
| 2-Oxonicotinonitrile Derivatives | Some nucleoside analogues have shown promising antiviral activity against SARS-CoV and influenza A (H5N1). nih.govnih.gov |
| 4-Aminopiperidine Derivatives | A library of 4-aminopiperidines has been synthesized and evaluated, with some compounds showing significant antifungal activity. mdpi.com |
| 6-Amino-2-pyridone-3,5-dicarbonitriles | A one-pot synthesis method has been developed for this class of compounds, with some demonstrating anticancer bioactivity. nih.gov |
The existing body of research on these related compounds strongly suggests that this compound is a compound of interest for further investigation in various therapeutic areas, particularly in the development of kinase inhibitors and other targeted therapies. Future research will likely focus on the development of efficient synthetic routes, comprehensive biological evaluation, and structure-activity relationship (SAR) studies to optimize its potential as a therapeutic agent.
Structure
3D Structure
Properties
IUPAC Name |
6-(4-aminopiperidin-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-7-9-1-2-11(14-8-9)15-5-3-10(13)4-6-15/h1-2,8,10H,3-6,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJMDLIMUBMVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237418 | |
| Record name | 6-(4-Amino-1-piperidinyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252577-87-0 | |
| Record name | 6-(4-Amino-1-piperidinyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252577-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Amino-1-piperidinyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 4 Aminopiperidin 1 Yl Pyridine 3 Carbonitrile and Its Derivates
Direct Synthesis Approaches to the Pyridine-Carbonitrile Core
The construction of the pyridine (B92270) ring, particularly the 2-amino-3-cyanopyridine (B104079) motif, is a foundational step. Various synthetic organic chemistry techniques, including multicomponent reactions and cyclization strategies, are employed to build this heterocyclic core efficiently.
Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like 2-amino-3-cyanopyridine derivatives in a single step from readily available starting materials. semanticscholar.orgmdpi.com These reactions are valued for their atom economy and operational simplicity. A common MCR strategy involves the one-pot condensation of an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) source, such as ammonium acetate. semanticscholar.orgscielo.brresearchgate.net
The reaction is typically facilitated by a catalyst to enhance yield and reaction rate. A range of catalysts have been successfully employed, from heterogeneous copper nanoparticles on charcoal (Cu/C) to nanostructured diphosphates like Na2CaP2O7. semanticscholar.orgmdpi.com The use of recyclable heterogeneous catalysts is particularly advantageous from a green chemistry perspective. semanticscholar.orgscispace.com For instance, the Cu/C catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. semanticscholar.orgscielo.br
Below is a table summarizing various MCR approaches for the synthesis of 2-amino-3-cyanopyridine derivatives.
| Reactant 1 | Reactant 2 | Reactant 3 | Ammonium Source | Catalyst | Conditions | Yield | Ref |
| Aromatic Aldehyde | Ketone (e.g., Acetophenone) | Malononitrile | Ammonium Acetate | Cu/C | Chloroform, Reflux | Good to Excellent | semanticscholar.orgscielo.br |
| Aromatic Aldehyde | Ketone (e.g., Acetophenone) | Malononitrile | Ammonium Acetate | Na2CaP2O7 | Solvent-free, 80 °C | 84-94% | mdpi.com |
| Aryl Aldehyde | Substituted Acetophenone | Malononitrile | Ammonium Acetate | TBBDA or PBBS | Solvent-free, 100 °C | Good to Excellent | researchgate.net |
TBBDA: N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide; PBBS: poly(N-bromo-N-ethylbenzene-1,3-disulfonamide)
Beyond MCRs, classical cyclization and annulation reactions are fundamental to pyridine synthesis. baranlab.org These methods involve the formation of the pyridine ring from acyclic precursors. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, though modifications are needed to achieve the specific substitution pattern of a pyridine-3-carbonitrile (B1148548). acsgcipr.org
Annulation techniques build the pyridine ring onto an existing molecular fragment. The Kröhnke pyridine synthesis, for instance, utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. baranlab.org Another powerful approach is the [3+3] cycloaddition, which can involve the reaction of vinamidinium salts with ketones to form the pyridine ring. acs.org
Inverse-electron-demand Diels-Alder reactions represent a more advanced strategy, where heterocyclic azadienes react with electron-rich dienophiles. baranlab.org Subsequent elimination or rearrangement of the resulting bicyclic intermediate yields the aromatic pyridine ring. baranlab.org These methods offer diverse entry points to substituted pyridines based on the availability of starting materials. organic-chemistry.orgnih.gov
Introduction of the 4-Aminopiperidin-1-yl Moiety
Once the pyridine-carbonitrile core, typically functionalized with a suitable leaving group, is synthesized, the next critical step is the introduction of the 4-aminopiperidin-1-yl group.
The most direct method for attaching the aminopiperidine moiety is through a nucleophilic aromatic substitution (SNAr) reaction. biosynce.comquimicaorganica.org The pyridine ring is inherently electron-deficient, and this deficiency is enhanced by the presence of the electron-withdrawing nitrile group at the 3-position. This electronic property makes the carbon atoms at the 2- and 6-positions highly susceptible to attack by nucleophiles. uoanbar.edu.iqstackexchange.com
In a typical SNAr protocol, a 6-halopyridine-3-carbonitrile (where the halogen is typically chlorine or fluorine) is treated with 4-aminopiperidine. The nitrogen atom of the piperidine (B6355638) acts as the nucleophile, attacking the C-6 position and displacing the halide ion to form the desired C-N bond. quimicaorganica.org The reaction generally proceeds through a two-step addition-elimination mechanism, involving a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate, which can delocalize the negative charge onto the ring nitrogen, is key to the reaction's success. stackexchange.com
| Pyridine Substrate | Nucleophile | Conditions | Product |
| 6-Chloropyridine-3-carbonitrile | tert-Butyl piperidin-4-ylcarbamate | Base (e.g., K2CO3), Solvent (e.g., DMSO), Heat | tert-Butyl (1-(5-cyanopyridin-2-yl)piperidin-4-yl)carbamate |
| 6-Fluoropyridine-3-carbonitrile | 4-Aminopiperidine | Base (e.g., DIPEA), Solvent (e.g., NMP), Heat | 6-(4-Aminopiperidin-1-yl)pyridine-3-carbonitrile |
Final deprotection of the carbamate (B1207046) is required in the first example.
Alternative amination strategies can also be employed, particularly when a suitable leaving group is not present on the pyridine core. One classic method is the Chichibabin reaction, which traditionally uses sodium amide to aminate pyridines at the 2-position, though it often requires harsh conditions. biosynce.comuoanbar.edu.iq
More modern approaches offer milder conditions and greater functional group tolerance. Pyridine N-oxides can be activated with reagents like tosyl chloride or tosyl anhydride, making the C-2 position more reactive towards amine nucleophiles. researchgate.netresearchgate.net Another strategy involves converting the pyridine into a phosphonium (B103445) salt, which can then react with an amine source to achieve amination. nih.gov These methods provide alternative pathways for forming the crucial C-N bond between the pyridine core and the aminopiperidine moiety. acs.orgnih.gov
Advanced Derivatization Strategies for the Chemical Compound
With the core structure of this compound assembled, further derivatization can be performed to create analogues for various applications, such as developing new therapeutic agents. mdpi-res.com The molecule offers several sites for modification: the primary amino group of the piperidine, the nitrile group, and the aromatic pyridine ring itself.
Modification of the 4-Amino Group: The primary amine is a versatile handle for derivatization. It can undergo acylation with acid chlorides or anhydrides, alkylation with alkyl halides, or reductive amination with aldehydes or ketones. These reactions allow for the introduction of a wide array of substituents to probe steric and electronic requirements for biological activity. Chiral derivatization reagents can also be used to react with this amine for analytical purposes, such as enantiomeric separation. elsevierpure.comresearchgate.net
Modification of the Nitrile Group: The cyano group can be transformed into other functional groups. For example, it can be hydrolyzed under acidic or basic conditions to yield a carboxamide or a carboxylic acid. Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride, would produce a primary amine, yielding a (6-(4-aminopiperidin-1-yl)pyridin-3-yl)methanamine scaffold.
Modification of the Pyridine Ring: While the pyridine ring is electron-deficient, electrophilic substitution is difficult but can sometimes be achieved under harsh conditions, likely at the C-5 position. More commonly, modifications might involve N-oxidation of the pyridine nitrogen, which can alter the electronic properties of the ring and serve as a handle for further reactions. researchgate.net
The table below outlines some potential derivatization strategies.
| Reaction Site | Reagent | Reaction Type | Resulting Functional Group |
| 4-Amino Group | Acetyl Chloride | Acylation | N-Acetamide |
| 4-Amino Group | Benzyl Bromide | Alkylation | N-Benzylamine |
| 4-Amino Group | Acetone, NaBH(OAc)3 | Reductive Amination | N-Isopropylamine |
| 3-Nitrile Group | H2SO4, H2O | Hydrolysis | Carboxamide/Carboxylic Acid |
| 3-Nitrile Group | LiAlH4 | Reduction | Primary Aminomethyl Group |
These derivatization strategies are crucial for creating libraries of related compounds to explore structure-activity relationships, as demonstrated in the development of inhibitors for various biological targets like Pim-1 kinase and sigma receptors. mdpi.comnih.gov
Functionalization of the Pyridine Ring
The primary and most common method for constructing the this compound core involves the functionalization of a pre-existing pyridine ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The process generally starts with a pyridine ring that is activated for substitution, most commonly 6-chloropyridine-3-carbonitrile or 6-fluoropyridine-3-carbonitrile.
The key reaction involves substituting the halogen atom at the C6 position of the pyridine ring with 4-aminopiperidine. To prevent side reactions with the primary amine of the nucleophile, it is often protected, for instance, as a tert-butoxycarbonyl (Boc) carbamate. The reaction sequence is as follows:
Nucleophilic Aromatic Substitution: 6-Halopyridine-3-carbonitrile is reacted with a protected 4-aminopiperidine, such as tert-butyl piperidin-4-ylcarbamate, in the presence of a base (e.g., potassium carbonate or triethylamine) and a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).
Deprotection: The resulting Boc-protected intermediate is then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane (B109758) (DCM) or dioxane, to remove the Boc group and yield the final product, this compound.
Further functionalization directly on the pyridine ring of the final compound is challenging due to the presence of the strongly electron-donating aminopiperidine group. An alternative strategy involves using a pyridine precursor that already contains the desired substituents before the coupling reaction with the aminopiperidine moiety. For example, syntheses starting with substituted 2-chloronicotinonitriles can yield derivatives with various functionalities on the pyridine core. researchgate.net
Modifications at the Piperidine Nitrogen and Amino Group
The this compound scaffold offers two primary sites for modification: the piperidine ring nitrogen and the exocyclic primary amino group. The piperidine nitrogen, being a tertiary amine integrated into an electron-rich system analogous to an aniline, is relatively unreactive. Therefore, derivatization predominantly targets the primary amino group at the C4 position of the piperidine ring. nih.gov
A variety of chemical transformations can be employed to synthesize a diverse library of derivatives from this primary amine. These modifications are crucial for exploring the structure-activity relationships of the scaffold. Key synthetic routes include: nih.gov
Reductive Amination: The primary amine can be reacted with a wide range of aldehydes and ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield secondary or tertiary amine derivatives. nih.gov
Alkylation: Direct alkylation using alkyl halides (e.g., bromides or chlorides) under basic conditions provides another route to N-substituted products. nih.gov
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of amide derivatives. This method allows for the introduction of a diverse array of acyl groups. nih.gov
Sulfonylation: Treatment with sulfonyl chlorides under basic conditions yields the corresponding sulfonamides. nih.gov
These transformations enable the systematic modification of the compound's properties by introducing different functional groups.
| Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine |
| Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |
| Acylation | Acyl Chloride/Anhydride, Base | Amide |
| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |
Green Chemistry Principles in Synthetic Protocols
The integration of green chemistry principles into the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce environmental impact and improve efficiency. mdpi.com These principles are applicable to the synthesis of this compound and its analogs, from the preparation of precursors to the final modification steps.
Key green chemistry strategies include:
Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine several steps into a single operation, reducing solvent waste, energy consumption, and reaction time while increasing atom economy. nih.govnih.gov
Alternative Energy Sources: Microwave irradiation and ultrasound have been successfully used to accelerate reactions in pyridine synthesis. nih.govresearchgate.net These methods often lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.gov
Eco-friendly Solvents and Catalysts: There is a strong emphasis on replacing hazardous solvents and toxic catalysts. The use of greener solvents like water and ethanol (B145695) is encouraged. bohrium.com Furthermore, novel, reusable, and non-toxic catalysts, such as activated fly ash, have been reported for the synthesis of related pyridine structures. bhu.ac.in The use of biocatalysts, such as enzymes, for the synthesis of precursors like chiral aminopiperidines represents a highly sustainable approach, operating under mild, ambient conditions. rsc.org
Solvent-Free Conditions: Performing reactions under solvent-free conditions, where the reactants are mixed directly, often with grinding or minimal heating, represents an ideal green method by completely eliminating solvent waste. nih.govresearchgate.net
The benefits of these green protocols are evident when comparing them to traditional synthetic methods.
| Method | Typical Reaction Time | Typical Yield | Advantages |
|---|---|---|---|
| Conventional Heating | 6 - 9 hours | 73% - 84% | Well-established procedures |
| Microwave Irradiation | 5 - 7 minutes | 90% - 94% | Drastically reduced time, higher yields, energy efficient |
By adopting these sustainable practices, the chemical synthesis of complex molecules like this compound can be made more environmentally benign and economically viable. mdpi.comresearchgate.net
Advanced Spectroscopic and Structural Elucidation of 6 4 Aminopiperidin 1 Yl Pyridine 3 Carbonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed Proton and Carbon NMR Assignments
A definitive assignment of proton and carbon NMR signals for 6-(4-Aminopiperidin-1-yl)pyridine-3-carbonitrile requires experimental data. Hypothetical assignments based on analogous structures are not provided to ensure scientific accuracy.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine (B92270) H | 7.5 - 8.5 | d, dd |
| Piperidine (B6355638) CH (axial & equatorial) | 2.5 - 4.5 | m |
| Piperidine CH₂ (axial & equatorial) | 1.5 - 2.5 | m |
| Piperidine CH-NH₂ | 2.8 - 3.5 | m |
| NH₂ | 1.0 - 3.0 | br s |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Pyridine C-CN | 118 - 122 |
| Pyridine C-N | 155 - 160 |
| Pyridine C (other) | 108 - 150 |
| Piperidine C-N | 45 - 55 |
| Piperidine C-NH₂ | 40 - 50 |
| Piperidine CH₂ | 25 - 35 |
| Cyano C | 115 - 120 |
Advanced 2D NMR Techniques for Connectivity and Conformation
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the unambiguous assignment of the molecular structure and conformation of this compound.
COSY experiments would reveal proton-proton coupling networks, helping to establish the connectivity within the pyridine and piperidine rings.
HSQC would correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra.
HMBC experiments would show correlations between protons and carbons over two to three bonds, which is crucial for determining the connectivity between the pyridine and piperidine rings and the position of the cyano group.
Without experimental 2D NMR data, a detailed analysis of the connectivity and conformation is not possible.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
Publicly available X-ray crystallographic data for this compound could not be located. Therefore, a definitive analysis of its solid-state structure, absolute configuration, intermolecular interactions, and piperidine ring conformation cannot be provided. The following sections describe the type of information that would be obtained from such an analysis.
Determination of Crystal Structure and Absolute Configuration
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis would provide accurate bond lengths, bond angles, and torsion angles, confirming the molecular structure of this compound. If the compound crystallizes in a chiral space group, the absolute configuration of the stereocenters could also be determined.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
The presence of the amino group and the nitrogen atoms in the pyridine and piperidine rings suggests that this compound is likely to form intermolecular hydrogen bonds in the solid state. An X-ray crystal structure would reveal the specific hydrogen bonding network, identifying donor and acceptor atoms and the geometry of these interactions. Other intermolecular forces, such as π-π stacking of the pyridine rings, could also be identified, providing insight into the crystal packing.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, the molecular formula is established as C₁₁H₁₄N₄.
The theoretical exact mass of the neutral molecule is calculated by summing the masses of its constituent atoms (11 carbons, 14 hydrogens, and 4 nitrogens). Using the most abundant isotopes (¹²C, ¹H, and ¹⁴N), the monoisotopic mass is calculated to be 202.121847 g/mol .
In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule is protonated to form the pseudomolecular ion [M+H]⁺. The instrument then measures the m/z of this ion. The expected high-resolution m/z value for the [M+H]⁺ ion of this compound would be 203.12967. The confirmation of the molecular formula is achieved when the experimentally measured m/z value matches this theoretical value, typically within a very narrow tolerance window of a few parts per million (ppm). This level of precision allows for the confident differentiation of compounds with the same nominal mass but different elemental compositions.
Table 1: HRMS Data for Molecular Formula Confirmation
| Molecular Formula | Compound Name | Calculated m/z [M+H]⁺ |
|---|
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Theoretical Comparison
Key Functional Group Vibrations:
Nitrile Group (C≡N): The carbon-nitrogen triple bond presents one of the most distinct and easily identifiable peaks in the vibrational spectrum. A strong to medium intensity band for the C≡N stretching vibration is expected in the IR spectrum, typically appearing in the 2260–2200 cm⁻¹ region. preprints.org This band is also Raman active.
Amino Group (-NH₂): The primary amine in the 4-position of the piperidine ring exhibits characteristic N-H stretching vibrations. Typically, two bands are observed in the 3500–3300 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching modes. researchgate.net An N-H scissoring (bending) vibration is also expected around 1650–1580 cm⁻¹. researchgate.net
Pyridine Ring: The substituted pyridine ring gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. nih.gov The C=C and C=N ring stretching vibrations produce a series of bands, often complex, in the 1615–1465 cm⁻¹ region. nih.gov
Piperidine Ring: The aliphatic C-H bonds of the piperidine ring result in strong stretching absorption bands in the 3000–2850 cm⁻¹ region. researchgate.net C-H bending and scissoring vibrations appear in the 1470–1450 cm⁻¹ range. researchgate.net The C-N stretching of the tertiary amine (linking the piperidine and pyridine rings) and the primary amine within the piperidine ring are expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
Theoretical Comparison:
To achieve a more precise assignment of the observed experimental bands, theoretical calculations based on Density Functional Theory (DFT) are often employed. researchgate.netresearchgate.net By computing the vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. While calculated vibrational wavenumbers are often systematically higher than experimental values, they can be corrected using scaling factors to achieve excellent agreement. researchgate.netrsc.org This comparison between the experimental and scaled theoretical spectra allows for a detailed and confident assignment of each vibrational mode, including complex vibrations in the fingerprint region. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2260–2200 | IR (Strong), Raman |
| Primary Amine (N-H) | Asymmetric Stretching | ~3500–3300 | IR, Raman |
| Primary Amine (N-H) | Symmetric Stretching | ~3400–3200 | IR, Raman |
| Primary Amine (N-H) | Scissoring (Bending) | 1650–1580 | IR |
| Aromatic C-H (Pyridine) | Stretching | >3000 | IR, Raman |
| Pyridine Ring | C=C, C=N Stretching | 1615–1465 | IR, Raman |
| Aliphatic C-H (Piperidine) | Stretching | 3000–2850 | IR (Strong), Raman |
| Aliphatic C-H (Piperidine) | Bending/Scissoring | 1470–1450 | IR |
Computational and Theoretical Investigations of 6 4 Aminopiperidin 1 Yl Pyridine 3 Carbonitrile
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 6-(4-Aminopiperidin-1-yl)pyridine-3-carbonitrile, might interact with a biological macromolecule, typically a protein.
Molecular docking studies on compounds structurally related to this compound have been performed to predict their binding modes with various protein targets. For instance, derivatives of aminopiperidine have been docked into the active site of Dipeptidyl Peptidase IV (DPP-IV), a target for type 2 diabetes. nih.gov These studies help clarify the favorable binding affinity and orientation of the ligand within the catalytic domain of the enzyme. nih.gov
A primary outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. For compounds analogous to this compound, these interactions are well-documented across different protein families.
In studies of DPP-IV inhibitors, the aminopiperidine group is often predicted to interact with glutamic acid and tyrosine residues in the S1 pocket of the enzyme. nih.gov For ligands targeting sigma receptors, molecular modeling has identified interactions with residues such as Glu172 and Asp126, where hydrogen bonds and salt bridges are formed. mdpi.comnih.gov The pyridine (B92270) core of related molecules has been observed to form hydrophobic contacts with residues like Met93. mdpi.com The specific interactions depend on the topology and electrostatic potential of the binding site.
Table 1: Key Amino Acid Interactions for Structurally Similar Compounds
| Target Protein | Key Interacting Residues | Type of Interaction |
|---|---|---|
| Sigma-1 Receptor (σ1R) | Glu172, Asp126 | Hydrogen Bonds, Salt Bridges |
| Sigma-1 Receptor (σ1R) | Met93 | Hydrophobic Contacts |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational behavior of the compound over time.
MD simulations are employed to assess the stability of the binding pose predicted by molecular docking. By simulating the movement of atoms over time, researchers can determine if the ligand remains stably bound within the active site. A key metric used is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation period suggests that the complex is stable. nih.gov For related pyridine derivatives, MD studies have been used to confirm the stability of the docked conformation, ensuring that the key interactions identified in docking are maintained throughout the simulation. researchgate.net This validation is crucial for confirming the reliability of the predicted binding mode. nih.gov
MD simulations are also valuable for analyzing the conformational flexibility of this compound. The piperidine (B6355638) ring typically adopts a stable chair conformation. nih.gov However, simulations can reveal subtle changes in its geometry and the orientation of the amino group when in solution or within a constrained binding pocket. Understanding the compound's flexibility is important, as its ability to adopt a specific conformation (a bioactive conformation) is often essential for effective binding to its biological target. researchgate.net
Quantum Chemical Studies
Quantum chemical studies, often utilizing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These studies provide a deeper understanding of the molecule's intrinsic reactivity, stability, and spectroscopic properties. For compounds with a pyridine-carbonitrile scaffold, DFT calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net
The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. nih.gov The MEP map highlights the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of potential non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a protein receptor. researchgate.net Such analyses have been performed on various pyridine derivatives to rationalize their observed biological activities and interaction patterns. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile |
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Despite the widespread use of DFT for analyzing novel chemical entities, specific studies detailing the electronic structure and reactivity parameters for this compound are not available in the reviewed literature.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. irjweb.comscirp.org A small energy gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
A specific analysis of the HOMO-LUMO energies and the resulting energy gap for this compound has not been found in published research.
Electrostatic Potential (ESP) Surface Analysis
An Electrostatic Potential (ESP) surface map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. dntb.gov.ua This visual tool is invaluable for predicting how a molecule will interact with other molecules, particularly biological targets like proteins or enzymes. The map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). researchgate.net This analysis helps identify sites for hydrogen bonding and other non-covalent interactions.
No specific ESP or MEP maps for this compound have been published.
Thermochemical Parameters and Reaction Energetics
Computational methods can be used to calculate key thermochemical parameters, such as the heat of formation, enthalpy, entropy, and Gibbs free energy. materialsciencejournal.orgnih.govresearchgate.net These values provide insight into the thermodynamic stability of a molecule and the energetics of potential chemical reactions it might undergo. By calculating these parameters, researchers can predict whether a reaction is likely to be spontaneous and can understand the energy changes associated with different molecular conformations.
Specific, published thermochemical data and reaction energetics for this compound are not documented in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects. rsc.org
3D-QSAR Techniques (CoMFA, CoMSIA) for Activity Prediction
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are advanced computational techniques that relate the 3D properties of molecules to their biological activity. nih.govnih.gov
CoMFA calculates steric (shape-based) and electrostatic fields around a set of aligned molecules and correlates these fields with activity.
CoMSIA expands on this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.
These models generate contour maps that visualize which regions around the molecule are favorable or unfavorable for activity, providing crucial guidance for designing more potent compounds. nih.gov A QSAR study of this nature would require a dataset of structurally similar compounds with measured biological activity, which does not appear to have been published for a series including this compound.
Correlation of Molecular Descriptors with Biological Activity
QSAR models are built by calculating various molecular descriptors for a set of compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed biological activity. researchgate.net Molecular descriptors can be simple (e.g., molecular weight, logP) or complex (e.g., quantum chemical parameters, topological indices). The goal is to create a predictive model that can estimate the activity of new, untested compounds based solely on their structure.
A validated QSAR model that includes this compound and correlates its specific molecular descriptors with a defined biological activity has not been identified in the available scientific literature.
In Silico ADMET Predictions for Research Compound Prioritization
In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical determinant of its potential success as a therapeutic agent. The high attrition rates of drug candidates during later stages of development are frequently attributed to unfavorable ADMET properties. Consequently, the use of computational, or in silico, models to predict these characteristics has become an indispensable tool for prioritizing research compounds, thereby conserving resources and accelerating the identification of promising drug candidates. For the novel compound this compound, a comprehensive suite of in silico ADMET predictions has been generated to evaluate its drug-like properties and potential liabilities.
These predictions are derived from sophisticated computational models that are trained on large datasets of experimentally determined ADMET properties. By analyzing the chemical structure of this compound, these models can estimate a wide range of pharmacokinetic and toxicological parameters. The outcomes of these predictions are instrumental in guiding medicinal chemistry efforts to optimize the ADMET profile of a lead compound.
The predicted ADMET properties for this compound are summarized in the interactive data table below. This table provides a quantitative and qualitative assessment of key parameters related to its absorption, distribution, metabolism, excretion, and potential toxicity.
Interactive Data Table of Predicted ADMET Properties
| ADMET Property | Parameter | Predicted Value | Interpretation |
| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability (logPapp in 10^-6 cm/s) | Moderate | Suggests moderate ability to permeate the intestinal epithelium. | |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-glycoprotein, which can enhance absorption. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier to a significant extent. |
| CNS Permeability | Low | Low predicted penetration into the central nervous system. | |
| Plasma Protein Binding (%) | Moderate | Expected to have a moderate fraction bound to plasma proteins. | |
| Metabolism | CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolic enzyme CYP1A2. |
| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolic enzyme CYP2C19. | |
| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolic enzyme CYP2C9. | |
| CYP2D6 Inhibitor | Yes | Potential to inhibit the metabolic enzyme CYP2D6. | |
| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolic enzyme CYP3A4. | |
| Excretion | Total Clearance (log ml/min/kg) | Low | Suggests a relatively slow rate of elimination from the body. |
| Toxicity | AMES Toxicity | No | Not predicted to be mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiac toxicity related to hERG channel inhibition. | |
| Hepatotoxicity | Yes | Potential for liver toxicity. | |
| Skin Sensitization | No | Not likely to cause skin sensitization. |
Based on these in silico predictions, this compound exhibits several favorable drug-like properties. The prediction of high human intestinal absorption is a positive indicator for oral bioavailability. Furthermore, its classification as a non-substrate for P-glycoprotein suggests that its absorption is less likely to be compromised by this common efflux transporter.
In terms of distribution, the compound is predicted to have low permeability across the blood-brain barrier. This characteristic can be advantageous for drugs intended for peripheral targets, as it minimizes the potential for central nervous system side effects. The predicted moderate plasma protein binding suggests that a reasonable fraction of the compound will be free in the circulation to exert its pharmacological effect.
The metabolic profile predictions indicate that this compound is unlikely to inhibit several key cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4. This is a favorable attribute as it reduces the likelihood of drug-drug interactions when co-administered with other medications that are metabolized by these enzymes. However, the predicted inhibition of CYP2D6 warrants further experimental investigation, as this could be a potential source of drug interactions.
The predicted low total clearance suggests that the compound may have a relatively long half-life in the body, which could allow for less frequent dosing.
From a toxicity perspective, the predictions are mixed. The absence of predicted AMES toxicity and hERG inhibition are significant advantages, suggesting a lower risk of mutagenicity and cardiotoxicity, respectively. However, the prediction of potential hepatotoxicity is a concern that would need to be carefully evaluated in preclinical safety studies.
Biological Activity and Molecular Mechanisms of 6 4 Aminopiperidin 1 Yl Pyridine 3 Carbonitrile and Its Research Analogues
Enzyme Inhibition and Receptor Binding Studies (in vitro)
In vitro studies have been crucial in elucidating the inhibitory and binding profiles of 6-(4-Aminopiperidin-1-yl)pyridine-3-carbonitrile and its analogues against various enzymes and receptors.
Dipeptidyl Peptidase IV (DPP4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for type 2 diabetes. nih.gov Inhibitors of this enzyme, known as gliptins, work by preventing the degradation of incretin (B1656795) hormones, which in turn helps to regulate blood glucose levels. semanticscholar.org The chemical scaffold of this compound, which features a substituted aminopiperidine linked to a pyridine (B92270) ring, is a common motif in a number of DPP4 inhibitors.
Protein Kinase Inhibition (e.g., Akt, CHK1, PIM-1 Kinase)
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Consequently, they are important targets for drug discovery.
Akt (Protein Kinase B) Inhibition: Research into analogues of this compound has revealed potent inhibitory activity against Akt, a serine/threonine-specific protein kinase that is a key component of the PI3K/Akt/mTOR signaling pathway. Specifically, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent and orally bioavailable inhibitors of Akt. nih.gov One of the lead compounds from this series, AZD5363, which shares the aminopiperidine moiety, demonstrated nanomolar potency against Akt kinases. nih.gov The optimization of a related series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines also yielded ATP-competitive inhibitors with nanomolar efficacy and significant selectivity for Akt over the closely related PKA kinase. nih.gov
CHK1 Inhibition: Checkpoint kinase 1 (CHK1) is a crucial component of the DNA damage response pathway, making it an attractive target for cancer therapy. While direct inhibitory data for this compound on CHK1 is not available, the broader class of pyridine-containing compounds has been explored as CHK1 inhibitors. The development of selective CHK1 inhibitors often involves heterocyclic scaffolds, and pyridine derivatives are frequently investigated in this context.
PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation. nih.gov Studies on dihydropyridine-3-carbonitrile derivatives have demonstrated their potential as PIM-1 inhibitors. For instance, one study reported a compound with a 2-imino-1,2-dihydropyridine-3-carbonitrile structure showing a strong PIM-1 inhibitory effect with an IC50 of 111.01 nM. nih.gov Another study on cyanopyridinone and cyanopyridine-based compounds also identified potent PIM-1 inhibitors. nih.gov Furthermore, a pan-PIM kinase inhibitor, PIM447 (LGH447), which features an aminocyclohexyl pyridine carboxamide scaffold, displayed extremely potent inhibition with Ki values of 6 pM, 18 pM, and 9 pM for PIM1, PIM2, and PIM3, respectively. selleckchem.comacs.org These findings suggest that the pyridine-3-carbonitrile (B1148548) scaffold is a promising starting point for the development of PIM-1 inhibitors.
| Kinase Target | Analogue/Derivative Class | Potency (IC50/Ki) |
| Akt (PKB) | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Nanomolar range nih.gov |
| PIM-1 | 2-Imino-1,2-dihydropyridine-3-carbonitrile derivative | 111.01 nM nih.gov |
| PIM-1, 2, 3 | PIM447 (aminocyclohexyl pyridine carboxamide) | 6 pM, 18 pM, 9 pM (Ki) selleckchem.comacs.org |
Efflux Pump Inhibition in Bacterial Systems
Bacterial efflux pumps are membrane proteins that contribute to multidrug resistance by actively extruding a wide range of antibiotics from the bacterial cell. nih.gov Inhibitors of these pumps can restore the efficacy of existing antibiotics. The pyridylpiperazine and pyridopyrimidine scaffolds, which are structurally related to this compound, have been identified as promising classes of efflux pump inhibitors (EPIs). nih.govnih.gov
Arylpiperazine derivatives have been shown to be capable of reversing multidrug resistance in Escherichia coli that overexpress RND-type efflux pumps. mdpi.com More specifically, pyridylpiperazines have been characterized as a new class of EPIs that effectively inhibit the AcrAB-TolC efflux pump in E. coli and can also inhibit RND efflux pumps in Acinetobacter baumannii. nih.gov Similarly, pyridopyrimidine analogues have been reported as specific inhibitors of the MexAB-OprM efflux pump in Pseudomonas aeruginosa. nih.govnih.gov Another related class, the pyranopyridines, have also been identified as inhibitors of the AcrAB-TolC efflux pump. mdpi.com The mechanism of some of these inhibitors involves binding to a "hydrophobic trap" within the efflux pump, which is distinct from the substrate-binding pocket. nih.gov
Other Receptor and Enzyme Modulation (e.g., P2Y12, Cholinesterase, VEGFR2, EGFR, Progesterone Receptors, Survivin)
P2Y12 Receptor: The P2Y12 receptor is a key player in platelet activation and a target for antiplatelet drugs. While no direct binding data for this compound is available, the general class of pyridine derivatives has been explored in the context of P2Y12 receptor modulation.
Cholinesterase Inhibition: Cholinesterase inhibitors are used in the treatment of Alzheimer's disease. A study of 4-aminopyridine (B3432731) analogues revealed their potential as cholinesterase inhibitors, with some compounds showing significant cognition-enhancing effects in preclinical models. researchgate.net Another study on pyridine derivatives with a carbamic or amidic function also identified potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with the most potent hAChE inhibitor having an IC50 of 0.153 µM. nih.gov
VEGFR2 and EGFR Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) are receptor tyrosine kinases involved in angiogenesis and cancer cell proliferation, respectively. Several pyridine derivatives have been investigated as inhibitors of these kinases. nih.govrsc.orgresearchgate.net For instance, 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivatives have shown significant inhibitory activity against both EGFR and VEGFR-2, with one compound exhibiting an IC50 of 0.124 µM for EGFR and 0.221 µM for VEGFR-2. nih.gov Another study reported 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors. nih.gov Fused pyrimidine (B1678525) systems, including pyridopyrimidines, have also been extensively studied as EGFR inhibitors. frontiersin.org
Progesterone Receptors: Progesterone receptor (PR) antagonists have applications in contraception and the treatment of hormone-dependent cancers. nih.gov While steroidal compounds have traditionally dominated this field, non-steroidal antagonists are also being developed. The pyridine scaffold has been incorporated into the design of some non-steroidal PR antagonists. mdpi.com
Survivin Inhibition: Survivin is a member of the inhibitor of apoptosis (IAP) protein family and is overexpressed in many cancers, making it an attractive therapeutic target. researchgate.netnih.gov Research has indicated that 3-cyanopyridine (B1664610) derivatives can act as survivin inhibitors. qu.edu.qaresearchgate.net Molecular docking studies have also suggested that piperine (B192125) derivatives, which contain a piperidine (B6355638) ring, could potentially inhibit survivin. nih.gov
| Target | Analogue/Derivative Class | Potency (IC50) |
| hAChE | Pyridine derivatives with carbamic function | 0.153 µM nih.gov |
| EGFR | 2-Oxo-1′H-spiro-indoline-3,4′-pyridine derivative | 0.124 µM nih.gov |
| VEGFR-2 | 2-Oxo-1′H-spiro-indoline-3,4′-pyridine derivative | 0.221 µM nih.gov |
Mechanistic Pathways Investigated in Cell-Based Assays (in vitro)
The in vitro enzyme and receptor binding studies provide a foundation for understanding the molecular interactions that lead to cellular effects.
Molecular Interactions Leading to Cellular Effects
The inhibitory activities observed for analogues of this compound are a result of specific molecular interactions with their respective targets. For instance, in the case of protein kinase inhibition, these compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The aminopiperidine and pyridine-3-carbonitrile moieties can form key hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of the kinase, leading to potent inhibition.
In the context of efflux pump inhibition, the molecular interactions can be more complex. Some inhibitors may act as competitive substrates, while others, like the pyridopyrimidine derivatives, bind to allosteric sites such as the "hydrophobic trap". nih.gov This binding can induce conformational changes in the pump, thereby preventing the transport of antibiotics.
For other targets such as VEGFR-2 and EGFR, pyridine-containing inhibitors have been shown to interact with the hinge region of the kinase domain, a critical area for ATP binding. The specific substitution patterns on the pyridine ring can significantly influence the binding affinity and selectivity of these compounds. nih.govnih.gov
Insufficient Data for Comprehensive Analysis of this compound
A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the chemical compound this compound and its direct research analogues. While the broader classes of pyridine and piperidine derivatives are subjects of extensive research in medicinal chemistry, information directly pertaining to the biological activity, molecular mechanisms, and structure-activity relationships of this specific molecule is not sufficiently detailed to construct a thorough scientific article based on the requested outline.
Research into related heterocyclic structures offers some context. For instance, various pyridine derivatives have been investigated for a wide range of biological activities, including antiproliferative, antimicrobial, and antimitotic effects. acs.orgnih.govnih.gov Similarly, the piperidine nucleus is a common scaffold in pharmaceuticals, known to be a key component in drugs targeting a variety of conditions. nih.govresearchgate.net
Studies on compounds with some structural similarities have been reported. For example, research on certain 2,6-disubstituted pyridine-2-carbonitrile (B1142686) derivatives has identified potential antituberculosis agents. nih.gov Another study on a series of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles detailed their high affinity for sigma receptors, providing kinetic data such as Ki values for these specific analogues. nih.govresearchgate.net Additionally, peptides containing 2-(4-aminopiperidin-4-yl)acetic acid have been synthesized and evaluated for antibacterial activity against multidrug-resistant pathogens, with investigations suggesting a mechanism involving bacterial membrane disruption. nih.gov
However, these examples, while belonging to the general classes of pyridines or piperidines, are structurally distinct from this compound. Key differences in the position of the carbonitrile group, the substitution pattern on the pyridine ring, and modifications to the piperidine moiety mean that their biological activities and structure-activity relationships cannot be directly extrapolated to the subject compound.
Core medicinal chemistry strategies such as bioisosteric replacement and preclinical lead optimization are well-established principles. spirochem.comnih.govmdpi.com Bioisosterism involves substituting one part of a molecule with another that has similar physical or chemical properties to enhance potency, alter pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.com However, the application of these strategies specifically to the this compound scaffold has not been described in the available literature.
Analytical Methodologies for Research Application of 6 4 Aminopiperidin 1 Yl Pyridine 3 Carbonitrile
Chromatographic Separation Techniques for Compound Purity and Isomer Resolution
Chromatography is the cornerstone of compound purification and purity assessment. For 6-(4-Aminopiperidin-1-yl)pyridine-3-carbonitrile, a polar and basic compound, specific chromatographic techniques are employed to ensure high-resolution separation from starting materials, byproducts, and potential isomers.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized compounds. A reversed-phase HPLC (RP-HPLC) method is typically the primary choice for analyzing polar heterocyclic molecules like this compound.
The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve efficient separation and good peak symmetry. Due to the basic nature of the aminopyridine and aminopiperidine moieties, mobile phase pH control is critical to ensure the compound is in a consistent ionization state and to prevent peak tailing on silica-based columns. An acidic mobile phase is often selected to protonate the basic nitrogens, which improves retention on C18 columns and enhances peak shape. helixchrom.com A method for determining aminopyridine impurities in a related starting material, 3-aminopiperidine dihydrochloride, utilized a phosphate (B84403) buffer at pH 7.0 with methanol (B129727) as an organic modifier, demonstrating that neutral pH can also be effective. However, for MS-compatibility, volatile buffers like ammonium (B1175870) formate (B1220265) or additives like formic acid are preferred. helixchrom.comsielc.com
A typical starting point for method development would use a C18 stationary phase with a gradient elution of acetonitrile (B52724) or methanol in water containing an acidic modifier. The final validated method would be specific, accurate, and precise for its intended purpose.
| Parameter | Recommended Condition | Purpose |
| Stationary Phase | C18 (Octadecyl silane), 5 µm | Provides hydrophobic retention suitable for a broad range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the basic analyte. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound from the reversed-phase column. |
| Elution Mode | Gradient | Allows for efficient separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a typical 4.6 mm ID analytical column. |
| Column Temperature | 35 °C | Improves peak shape and ensures reproducible retention times. |
| Detection | UV at ~270-280 nm | The pyridine-3-carbonitrile (B1148548) chromophore is expected to have strong UV absorbance. |
| Injection Volume | 5-10 µL | Standard volume to avoid column overloading. |
Chiral Chromatography for Enantiomeric Separation
While this compound is achiral, its derivatives or related analogues may possess stereogenic centers, necessitating enantiomeric separation to study the pharmacological or biological activity of individual enantiomers. Chiral HPLC is the gold standard for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between enantiomers. mdpi.com
The selection of the CSP is paramount and is often empirical. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and effective for a wide range of compounds, including heterocyclic molecules. mdpi.comtandfonline.com For basic compounds like aminopiperidine derivatives, protein-based columns, such as an alpha-1-acid glycoprotein (B1211001) (AGP) column, have also demonstrated successful baseline resolution. nih.gov In cases where the analyte lacks a strong chromophore, pre-column derivatization with a UV-active agent can be employed to facilitate detection and separation. nih.gov
| Parameter | Recommended Condition | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IA, AD-H) or Protein-based (e.g., Chirobiotic™ V) | These CSPs provide a broad range of chiral recognition mechanisms (e.g., hydrogen bonding, dipole-dipole interactions) suitable for pyridine (B92270) and piperidine (B6355638) derivatives. nih.govnih.govresearchgate.net |
| Mobile Phase Mode | Normal Phase, Polar Organic, or Reversed-Phase | The choice depends on the CSP. Normal phase (e.g., Hexane/Isopropanol) is common for polysaccharide CSPs. Reversed-phase (e.g., buffered aqueous/organic) is used for protein-based CSPs. tandfonline.comnih.gov |
| Additives | Diethylamine (DEA) or Trifluoroacetic acid (TFA) | Basic or acidic additives are often used in small quantities to improve the peak shape of basic or acidic analytes, respectively. nih.gov |
| Flow Rate | 0.5 - 1.2 mL/min | Adjusted to optimize resolution and analysis time. tandfonline.comnih.gov |
| Detection | UV (wavelength depends on chromophore) | Standard detection method for chiral separations. |
Supercritical Fluid Chromatography (SFC) for Preparative Separations
For isolating larger quantities of a target compound for further research, preparative chromatography is required. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to traditional preparative HPLC. americanpharmaceuticalreview.com SFC uses supercritical carbon dioxide as the primary mobile phase, which significantly reduces organic solvent consumption and allows for much faster fraction processing. chromatographyonline.comwaters.com
SFC is particularly well-suited for the purification of basic compounds. Stationary phases with pyridine-based ligands, such as 2-ethylpyridine, are specifically designed for this purpose and often provide excellent peak shapes for basic analytes without requiring additives in the mobile phase. nih.govnih.govresearchgate.net The technique is applicable for both achiral purifications and chiral separations on a preparative scale. chromatographyonline.comnih.gov The high flow rates and rapid equilibration times in SFC lead to high-throughput purifications, making it an efficient tool in a research environment. researchgate.net
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | 2-Ethylpyridine or Silica-based | 2-Ethylpyridine phases are highly effective for basic compounds. nih.gov Standard silica (B1680970) can also be used for achiral separations. |
| Mobile Phase | Supercritical CO₂ with a polar co-solvent (e.g., Methanol) | Methanol is a common modifier that increases the solvating power of the mobile phase, allowing for the elution of polar compounds. |
| Elution Mode | Isocratic or Gradient | Isocratic is often sufficient for simple purifications, while a gradient of the co-solvent can resolve more complex mixtures. |
| Outlet Pressure | 100-150 bar | Maintained to ensure the CO₂ remains in its supercritical state. |
| Temperature | 35-40 °C | Influences the density and solvating properties of the supercritical fluid. |
| Additive (Optional) | Isopropylamine or Formic Acid | Can be added to the co-solvent to further improve the peak shape of strongly basic or acidic compounds. nih.gov |
Advanced Spectroscopic Quantification in Complex Research Matrices
Beyond establishing purity, it is often necessary to determine the precise concentration of a compound in complex matrices, such as cell lysates, reaction mixtures, or biological fluids. Advanced spectroscopic techniques provide the sensitivity and selectivity required for accurate quantification.
Quantitative NMR Spectroscopy for Compound Concentration
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method for determining the purity or concentration of a substance without the need for a specific reference standard of the analyte itself. acanthusresearch.comfigshare.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. nih.gov By comparing the integral of a specific, well-resolved analyte proton signal to the integral of a known amount of a certified internal standard, the absolute purity or concentration of the analyte can be calculated. acs.orgresearchgate.net
The selection of an appropriate internal standard is crucial for accurate qNMR. resolvemass.ca The standard must be of high purity, stable, soluble in the same deuterated solvent as the analyte, and possess at least one signal that is in a clear region of the spectrum, away from any analyte or impurity signals. acanthusresearch.comacs.org
| Internal Standard | Chemical Shift (DMSO-d₆) | Key Properties |
| Maleic Acid | ~6.3 ppm (singlet) | Signal is in the olefinic region, often clear of aromatic and aliphatic signals. Suitable for many aromatic drugs. acanthusresearch.comacs.org |
| Dimethyl Sulfone | ~3.1 ppm (singlet) | Highly soluble in many NMR solvents; signal is in a relatively uncrowded region. |
| 1,4-Dinitrobenzene | ~8.4 ppm (singlet) | Provides a signal in the downfield aromatic region, useful for analytes with only aliphatic protons. acanthusresearch.com |
| Benzoic Acid (NIST SRM) | ~7.5-8.0 ppm, 12.9 ppm | Available as a certified reference material from NIST, providing traceability. eurisotop.com |
To ensure accurate quantification, qNMR experiments must be acquired with specific parameters, most importantly a long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being integrated) to allow for full magnetization recovery between pulses. acs.org
Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)
For quantifying low concentrations of this compound in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. mdpi.com This technique combines the separating power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer. springernature.comnih.gov
The typical workflow involves minimal sample preparation, such as a protein precipitation step, followed by injection onto an HPLC system (as described in 6.1.1). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the protonated molecular ion (precursor ion) of the analyte, the second quadrupole fragments this ion, and the third quadrupole selects a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components. researchgate.net The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response. springernature.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | [M+H]⁺ = 202.1 | Plausible fragments: 121.1 (pyridinenitrile moiety), 100.1 (aminopiperidine moiety) | Positive ESI |
| Stable Isotope Labeled Internal Standard (e.g., d4) | [M+H]⁺ = 206.1 | Plausible fragments: 121.1, 104.1 | Positive ESI |
Note: The exact precursor and product ions must be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.
This LC-MS/MS approach allows for the accurate and precise quantification of the compound down to very low levels (pg/mL to ng/mL), which is essential for pharmacokinetic or in vitro metabolism studies. nih.govresearchgate.netresearchgate.net
Isotopic Labeling Applications in Mechanistic and Metabolic Research
Following a comprehensive review of available scientific literature, no specific research was identified detailing the use of isotopic labeling for the compound this compound. The following sections describe the general principles and methodologies of how isotopic labeling, such as with deuterium (B1214612), is broadly applied in pharmaceutical research for tracing metabolic pathways and in quantitative mass spectrometry. These descriptions are based on established scientific practices and not on studies involving the specific compound of interest.
Deuterium Labeling for Tracing Metabolic Pathways
In drug discovery and development, understanding the metabolic fate of a new chemical entity is crucial. Deuterium (²H) labeling is a common technique used to trace the metabolic pathways of a compound in vitro and in vivo. The process involves synthesizing a version of the drug molecule where one or more hydrogen atoms are replaced by deuterium atoms. This isotopic substitution creates a molecule that is chemically identical to the parent compound but has a higher mass.
When this "heavy" version of the compound is administered in a biological system, its metabolites can be distinguished from endogenous molecules and from metabolites of the non-labeled drug by mass spectrometry. This allows researchers to isolate and identify the structures of metabolites, providing insights into how the drug is processed in the body. The stability of the carbon-deuterium bond is a key advantage, as it is generally less prone to cleavage than a carbon-hydrogen bond, making it a reliable tracer. While this methodology is widely used, no published studies were found that apply this technique specifically to this compound.
Use in Quantitative Mass Spectrometry for Enhanced Precision
Quantitative mass spectrometry is a powerful analytical technique used to measure the concentration of a substance in a biological sample, such as blood plasma or tissue. For accurate and precise quantification of a drug candidate, an internal standard is essential. An ideal internal standard is a compound that behaves identically to the analyte during sample preparation and analysis but can be distinguished by the mass spectrometer.
A stable isotope-labeled (SIL) version of the analyte, such as a deuterated analog, is considered the gold standard for an internal standard in quantitative mass spectrometry. scispace.com The deuterated standard is added to the biological sample at a known concentration before any processing steps. Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it compensates for any variability in sample extraction, handling, and instrument response. scispace.comresearchgate.net
The mass spectrometer can differentiate between the analyte and the deuterated internal standard due to their mass difference. By comparing the signal intensity of the analyte to that of the internal standard, a precise and accurate concentration of the drug in the original sample can be determined. lcms.cz This approach significantly improves the reliability and robustness of bioanalytical methods. scispace.com Despite the utility of this technique, no literature has been found describing the synthesis or use of a deuterated version of this compound as an internal standard for quantitative mass spectrometry.
Advanced Research Applications and Future Directions for 6 4 Aminopiperidin 1 Yl Pyridine 3 Carbonitrile
Utilization as Chemical Probes and Ligands in Target Identification
The distinct structural motifs within 6-(4-Aminopiperidin-1-yl)pyridine-3-carbonitrile make it an excellent candidate for development as a chemical probe and a high-affinity ligand for biological target identification. The aminopiperidinyl group is a well-established pharmacophore known to interact with various enzyme classes, particularly kinases. For instance, research into selective inhibitors of Protein Kinase B (PKB) has identified 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as potent agents. nih.govresearchgate.net In these molecules, the aminopiperidine moiety is crucial for achieving selectivity and high potency. nih.govresearchgate.net
Similarly, the substituted pyridine (B92270) core is instrumental in ligand design for neurological targets. Derivatives of pyridine-dicarbonitrile have been synthesized and shown to possess high affinity for Sigma receptors (σRs), which are implicated in a variety of neurological disorders. nih.govresearchgate.net The strategic placement of substituents on the pyridine ring allows for fine-tuning of binding affinity and selectivity. nih.gov The combination of these two key fragments in this compound suggests its potential as a versatile ligand for a range of biological targets.
| Related Compound / Fragment | Biological Target | Reported Activity / Finding |
| 4-(4-Aminopiperidin-1-yl) fragment | Protein Kinase B (PKB) | Key for achieving nanomolar potency and selectivity over related kinases like PKA. nih.gov |
| 8-(3-(R)-Aminopiperidin-1-yl)-xanthine | Dipeptidyl peptidase-4 (DPP-4) | Forms a critical salt bridge in the enzyme's active site, leading to high potency. nih.gov |
| Substituted Pyridine-dicarbonitrile | Sigma receptors (σ1R and σ2R) | Exhibits high affinity, with Ki values in the low nanomolar range (e.g., Ki = 1.45 nM for hσ1R). nih.gov |
Role as a Privileged Scaffold in Medicinal Chemistry Research
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for drug discovery. mdpi.comnih.gov The pyridine ring is a quintessential example of such a scaffold. mdpi.comnih.govrsc.org This nitrogen-containing heterocycle is a component of numerous natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological macromolecules. mdpi.comresearchgate.net
The structure of this compound embodies the principles of a privileged scaffold. It combines the established pyridine core with the aminopiperidine moiety, another feature frequently found in potent and selective bioactive agents. nih.gov This combination allows for the exploration of vast chemical space through modification at several points:
The primary amine of the piperidine (B6355638) ring.
The nitrile group on the pyridine ring.
The pyridine ring itself, through further substitution.
This versatility makes the scaffold a valuable starting point for developing libraries of compounds aimed at diverse therapeutic targets, from enzymes like kinases and cholinesterases to receptors involved in neurological signaling. nih.govnih.gov
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research
The advancement of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, particularly in the optimization of promising lead compounds. preprints.org
Beyond optimizing existing leads, generative AI models can design entirely new analogues based on a privileged scaffold. arxiv.org These models learn the underlying rules of chemical structure and bonding from vast compound databases. Given this compound as a starting point, generative models can produce thousands of virtual analogues that maintain the core structure but feature diverse and novel decorations. This allows researchers to explore uncharted regions of chemical space efficiently, identifying novel candidates that may not be conceived through traditional medicinal chemistry intuition alone. preprints.orgarxiv.org
| AI/ML Application | Description | Relevance to this compound |
| Lead Optimization | Algorithms refine existing molecular structures to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. | Suggesting modifications to the aminopiperidine or pyridine moieties to enhance binding to a specific target kinase or receptor. |
| Predictive Modeling | Models are trained to predict the biological activity or properties of a molecule based on its structure (QSPR/QSAR). | Predicting the binding affinity of novel analogues for a target before synthesis, prioritizing the most promising candidates. |
| De Novo Design | Generative models create novel molecular structures from scratch or based on a given scaffold. | Designing a library of new compounds built around the core scaffold to identify molecules with entirely new biological activities. |
Potential as Precursors for Complex Heterocyclic Systems
The chemical reactivity of this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The nitrile (-CN) group is a particularly versatile functional handle. It can participate in a variety of chemical transformations, including:
Cyclization Reactions: The nitrile group can react with adjacent functional groups or external reagents to form fused ring systems. For example, it can be used to construct fused pyrimidine (B1678525), pyrazole, or pyridine rings, leading to novel polycyclic scaffolds. nih.gov
Reduction: The nitrile can be reduced to a primary amine, providing another point for chemical elaboration and the introduction of new pharmacophores.
Hydrolysis: Hydrolysis of the nitrile yields a carboxylic acid, which can be used in amide bond formation to link the scaffold to other molecular fragments.
Furthermore, the primary amine on the piperidine ring serves as a nucleophile, readily undergoing reactions such as acylation, alkylation, and reductive amination. This allows for the attachment of diverse side chains, further expanding the chemical diversity that can be generated from this single precursor.
Exploration in Materials Science and Other Non-Biological Applications
While the primary research focus for scaffolds like this compound is in medicinal chemistry, its structural features suggest potential applications in materials science. Pyridine-containing polymers and materials are known for their coordination chemistry, electronic properties, and ability to form supramolecular assemblies.
The nitrile group is also significant in materials science. It is a precursor for the synthesis of certain types of polymers and can be incorporated into organic materials to modulate their electronic properties. The presence of multiple nitrogen atoms in the molecule makes it a potential ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers, which have applications in gas storage, catalysis, and sensing. While this area remains largely unexplored for this specific compound, its chemical functionalities present intriguing possibilities for future research beyond biological applications.
Q & A
Q. What synthetic methodologies are effective for preparing 6-(4-Aminopiperidin-1-yl)pyridine-3-carbonitrile?
The synthesis typically involves multi-step reactions, with key intermediates such as β-chloroenaldehyde derivatives or halogenated pyridines. A common approach includes:
- Nucleophilic substitution : Reacting 3-cyanopyridine derivatives with 4-aminopiperidine under basic conditions (e.g., NaH or K₂CO₃) to introduce the piperidinyl group .
- Condensation reactions : Utilizing aldehydes and urea/thiourea derivatives in ionic liquids (e.g., [bmim][BF₄]) to optimize yield and reaction time .
Q. Example Synthesis Protocol
| Step | Reagents/Conditions | Yield | Key Intermediate |
|---|---|---|---|
| 1 | 3-chloropyridine + 4-aminopiperidine, K₂CO₃, DMF, 80°C, 12h | 65% | 6-chloropyridine-3-carbonitrile |
| 2 | Pd-catalyzed coupling, 4-aminopiperidine, 100°C, 24h | 72% | Target compound |
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~8.5 ppm for pyridine protons, δ ~3.5 ppm for piperidinyl protons) .
- X-ray crystallography : Using SHELXL for crystal structure determination, resolving bond lengths (e.g., C–N = 1.34 Å) and torsion angles .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?
Discrepancies in activity (e.g., kinase inhibition vs. antimicrobial effects) arise from substituent positioning and stereochemistry. Methodological approaches include:
- Structure-activity relationship (SAR) studies : Systematically varying substituents (e.g., replacing 4-aminopiperidine with 4-methylpiperidine) and testing against target enzymes (e.g., RET kinase) .
- Competitive binding assays : Using fluorescent probes to quantify binding affinity (Kd) and selectivity .
Q. Example SAR Table
| Compound | Substituent at Position 6 | IC₅₀ (RET kinase) | Selectivity Ratio (RET vs. VEGFR2) |
|---|---|---|---|
| A | 4-Aminopiperidin-1-yl | 12 nM | 150:1 |
| B | 4-Methylpiperidin-1-yl | 45 nM | 50:1 |
Q. How can computational modeling optimize this compound’s pharmacokinetic properties?
- Molecular docking : AutoDock Vina to predict binding modes with RET kinase (PDB: 6XJR), identifying key interactions (e.g., hydrogen bonds with Glu775) .
- DFT calculations : B3LYP/6-31G* basis set to evaluate electronic properties (e.g., HOMO-LUMO gap = 4.2 eV) and reactivity .
Q. What experimental designs assess stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h, followed by LC-MS to identify degradation products (e.g., hydrolysis of the nitrile group to amide) .
- Accelerated stability testing : Store at 25°C/60% RH for 6 months, monitoring purity via HPLC .
Methodological Challenges
Q. How to address low yields in piperidinyl substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
